6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid
Overview
Description
“6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular weight of 193.16 . Its IUPAC name is 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyridazines, which are related to the compound , has been studied extensively. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving pyridazines have been explored in various studies. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .The storage temperature and physical form of the compound are not specified in the search results .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives has been extensively studied. These compounds have been synthesized through various methods, including the Mannich reaction and condensation reactions. Their nuclear magnetic resonance (NMR) spectra and acidity constants have been recorded, indicating a significant interest in their chemical properties (Lombardino, 1968).
Pharmacological Activity
- Some derivatives of 6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid have been tested for their anti-inflammatory, analgesic, and ulcerogenic actions. These studies also investigated their ability to inhibit prostaglandin biosynthesis, showing potential for therapeutic applications (Abignente et al., 1992).
Ligands for Benzodiazepine Receptors
- Research has explored the use of 6-methoxyimidazo[1,2-b]pyridazine derivatives as ligands for the benzodiazepine receptor (BZR). Certain derivatives have shown potent binding to the BZR, indicating potential for development as pharmaceutical agents affecting the central nervous system (Harrison et al., 1996).
Antinociceptive Effects
- The antinociceptive (pain-relieving) effects of this compound derivatives have been studied. For instance, DM2, a derivative, was found to reduce nocifensive responses in rats and affected cell activity in the rostral ventromedial medulla, consistent with antinociception (Palazzo et al., 2010).
Potential Anti-Seizure Properties
- Some derivatives of this compound have been investigated for their potential anti-seizure properties. These studies have explored how they affect T-type voltage-dependent Ca(2+) channels, which are relevant in the context of epilepsy and seizure disorders (Rimoli et al., 2009).
Safety and Hazards
The compound is associated with certain hazards. It has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water (P302 + P352) if on skin .
Properties
IUPAC Name |
6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-4-5(8(12)13)11(6)10-7/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKIBBUGQQMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NC=C2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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